molecular formula C22H22N4O2 B2549108 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea CAS No. 2097868-02-3

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea

Cat. No.: B2549108
CAS No.: 2097868-02-3
M. Wt: 374.444
InChI Key: IJBPXZFCVMINCI-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is a complex organic compound that features a naphthalene moiety, a pyrrolidinone ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

    Synthesis of the Pyridin-4-ylmethyl Intermediate: This step involves the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine with a suitable alkylating agent.

    Coupling Reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted ureas.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea: Similar structure but with a different position of the pyridine ring.

    1-[(Naphthalen-2-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea: Similar structure but with a different position of the naphthalene ring.

Uniqueness

1-[(Naphthalen-1-yl)methyl]-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea is unique due to its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21-9-4-12-26(21)20-13-16(10-11-23-20)14-24-22(28)25-15-18-7-3-6-17-5-1-2-8-19(17)18/h1-3,5-8,10-11,13H,4,9,12,14-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBPXZFCVMINCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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